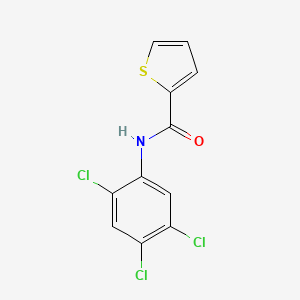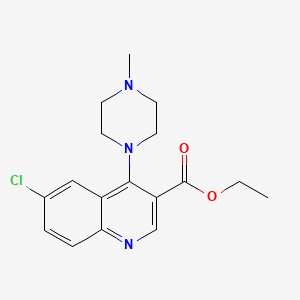
ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate involves several key steps, including the Claisen ester condensation reaction, modified to incorporate various substituents that contribute to its unique structure and potential pharmacological activities. For instance, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, a related compound, showcases the complexity and specificity of these synthetic processes, which include reactions such as ester condensation, saponification, decarboxylation, and nucleophilic substitution, achieving a yield of 34.3% with specific activities tailored for pharmacokinetic and pharmacodynamic evaluations (Wang, Fawwaz, & Heertum, 1995).
Molecular Structure Analysis
The molecular structure of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate is characterized by various functional groups that play a crucial role in its chemical behavior and interaction with biological targets. Techniques such as IR, 1H NMR, and elemental analysis are pivotal in determining the structure of synthesized compounds, ensuring the attachment of the correct functional groups at the intended positions on the quinoline ring system. These structural elucidations confirm the presence of the ethyl ester, chloro, and piperazinyl substituents, which are essential for the compound's activity (Chen, Guo, & Lu, 1991).
Chemical Reactions and Properties
Ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate undergoes various chemical reactions that modify its structure and, consequently, its chemical and biological properties. These reactions include nucleophilic substitutions, where the chloro group can be replaced by other nucleophiles, affecting the compound's reactivity and interaction with bacterial enzymes. The compound's ability to undergo such reactions makes it a versatile intermediate for further chemical modifications, potentially leading to new derivatives with enhanced properties (Matsuoka et al., 1997).
Physical Properties Analysis
The physical properties of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate, such as solubility, melting point, and stability, are critical for its handling, formulation, and application. These properties are influenced by the compound's molecular structure and dictate its suitability for various pharmaceutical formulations. Understanding these physical properties is essential for optimizing the compound's use in potential therapeutic applications.
Chemical Properties Analysis
The chemical properties of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate, including its reactivity, chemical stability, and interaction with biological molecules, are determined by its functional groups and molecular structure. Studies on related quinoline derivatives provide insights into the compound's potential mechanisms of action, such as inhibiting bacterial DNA gyrase or topoisomerase IV, which are crucial for bacterial DNA replication and cell division. These interactions underline the compound's antibacterial potential, emphasizing the importance of its chemical properties in therapeutic applications (Koga et al., 1980).
properties
IUPAC Name |
ethyl 6-chloro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-3-23-17(22)14-11-19-15-5-4-12(18)10-13(15)16(14)21-8-6-20(2)7-9-21/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSNZBITEXDMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(ethoxyacetyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614688.png)
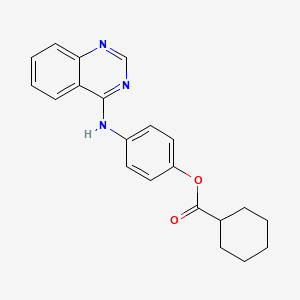
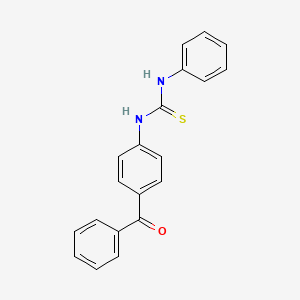

![6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B5614710.png)
![N-ethyl-5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5614712.png)
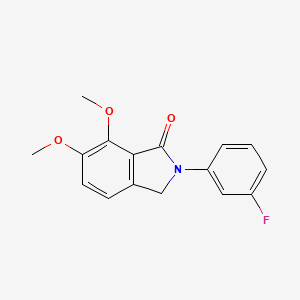
![N-(2,5-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5614725.png)
![N-1,3-benzodioxol-5-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5614728.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5614730.png)
![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylbenzamide](/img/structure/B5614749.png)

